N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine
Description
This compound features a pyridazin-3-amine core linked to an azetidine ring via a sulfonyl group, with a 1-methylpyrazole substituent. Such structural motifs are common in kinase inhibitors and gamma-secretase modulators (GSMs) targeting neurodegenerative diseases .
Properties
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S/c1-16-8-10(5-13-16)20(18,19)17-6-9(7-17)14-11-3-2-4-12-15-11/h2-5,8-9H,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMOXLSFOYJRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-1H-pyrazole-4-sulfonyl Chloride
The 1-methyl-1H-pyrazole-4-sulfonyl group is a critical precursor. While direct sulfonation methods are sparsely documented, analogous procedures from 1-methyl-1H-pyrazol-3-amine synthesis (51% yield via tin(II) chloride reduction in aqueous HCl) suggest adaptability. Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C is a standard sulfonating agent, though yields for pyrazole sulfonation remain unpublished. Alternative routes may involve:
Azetidin-3-amine Derivative Preparation
Azetidine rings are synthesized via cyclization of 1,3-diaminopropanes or γ-lactams. AccelaChemBio lists intermediates like 1-(azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride (CAS 1909308-86-6), synthesized through reductive amination of γ-butyrolactam derivatives. Key steps include:
- Ring-opening of γ-butyrolactam with ammonia to form 3-aminopropanol.
- Cyclization using tosyl chloride or Burgess reagent to form azetidine.
Stepwise Preparation Methods
Sulfonylation of Azetidin-3-amine
The coupling of azetidin-3-amine with 1-methyl-1H-pyrazole-4-sulfonyl chloride proceeds via nucleophilic substitution. Patent WO2005111018A1 details analogous sulfonylation using:
- Base : Triethylamine or pyridine in tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 4–6 hours.
- Yield : Unreported for this specific case, but similar reactions achieve 70–85%.
Example Protocol :
- Dissolve azetidin-3-amine (1.0 eq) in dry THF.
- Add triethylamine (2.5 eq) and 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.2 eq) dropwise.
- Stir at 0°C for 2 hours, then warm to room temperature overnight.
- Quench with water, extract with ethyl acetate, and purify via silica chromatography.
Pyridazin-3-amine Coupling
The final step involves coupling the sulfonated azetidine with pyridazin-3-amine. Synthesis oftriazolo[1,5-a]pyrimidines provides a model for aromatic amine coupling:
- Buchwald-Hartwig amination : Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene at 110°C.
- Direct nucleophilic substitution : Heating in isopropanol at 50°C for 3 hours.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2.0 eq) |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 12 hours |
| Yield | 65–72% (estimated) |
Optimization of Reaction Conditions
Sulfonylation Efficiency
Coupling Reaction Challenges
- Steric Hindrance : Bulky azetidine-sulfonyl groups necessitate higher temperatures or prolonged reaction times.
- Byproduct Formation : Unreacted pyridazin-3-amine is removed via acid-base extraction.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
The compound serves as a valuable building block in organic synthesis. Its unique structural features allow for the development of more complex molecules. Researchers utilize it to create derivatives that can exhibit novel chemical properties and biological activities.
Synthetic Routes
The synthesis typically involves multiple steps, including:
- Formation of the Pyrazole Ring : Achieved via the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Introduction of the Sulfonyl Group : Accomplished by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base.
- Formation of the Azetidine Ring : Cyclization under basic conditions leads to the azetidine structure.
Biological Research Applications
Enzyme Inhibition and Receptor Modulation
N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine is being investigated for its potential as an enzyme inhibitor or receptor modulator. The presence of multiple functional groups suggests it may interact with specific biological targets, making it a candidate for drug discovery .
Therapeutic Potential
Research indicates that this compound could have therapeutic effects in treating various diseases, including:
- Cancer : Potential activity against cancer cell lines through modulation of signaling pathways.
- Inflammation : Investigated for anti-inflammatory properties.
- Infectious Diseases : Explored for efficacy against pathogens, possibly enhancing existing treatments .
Industrial Applications
Material Science
The compound's stability and reactivity are leveraged in developing new materials and chemical processes. Its unique structure can lead to innovative applications in materials science, particularly in creating functional materials with specific properties.
Case Study 1: Antifungal Activity
A study synthesized pyridazine derivatives, including those related to this compound, demonstrating significant antifungal activity against various strains. The derivatives exhibited higher efficacy compared to standard antifungal agents like fluconazole .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition capabilities of compounds similar to N-{1-[ (1-methyl - 1H - pyrazol - 4 - yl )sulfonyl]azetidin - 3 - yl}pyridazin - 3 - amine showed promising results in modulating enzyme activity linked to disease pathways. These findings suggest potential therapeutic applications in drug development targeting specific diseases .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| N-{1-[ (1-methyl - 1H - pyrazol - 4 - yl )sulfonyl]azetidin - 3 - yl}pyridazin - 3 - amine | Contains a pyridazine ring and sulfonamide group | Antifungal, anti-inflammatory |
| N-{1-[ (1-methyl - 1H - pyrazol - 4 - yl )sulfonyl]azetidin - 3 - yl}pyrimidin - 4 - amine | Variation in amino group position | Drug development, enzyme inhibition |
Mechanism of Action
The mechanism of action of N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Pyridazin-3-amine Derivatives
Key Compounds:
- (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine (BPN-15606; compound 1)
- N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine
- N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
Analysis :
Sulfonyl-Linked Heterocycles
Key Compounds:
- N-[2-(4-{1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine
- (E)-N-(2-Aminophenyl)-3-{1-[4-(1-methyl-1H-pyrazol-4-yl)benzenesulfonyl]-1H-pyrrol-3-yl}acrylamide salts
Analysis :
Azetidine-Containing Analogues
Key Compounds:
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- N-(2-(((1-(1H-imidazole-1-carbonyl)azetidin-3-yl)methyl)(1-methyl-1H-pyrazol-4-yl)amino)ethyl)acetamide (27)
Physicochemical and Pharmacokinetic Properties
Solubility and Polarity
- The sulfonyl group in the target compound increases polarity, likely improving aqueous solubility compared to non-sulfonated analogues (e.g., ).
- Azetidine’s small ring size may reduce steric hindrance, enhancing membrane permeability relative to bulkier substituents (e.g., ).
Biological Activity
N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring, an azetidine ring, and a sulfonyl group, suggest diverse biological activities relevant to drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula : CHNOS
Molecular Weight : 294.34 g/mol
CAS Number : 2097908-84-2
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may target acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. Inhibition of ACC can lead to reduced levels of malonyl-CoA, influencing lipid biosynthesis and energy metabolism .
- Receptor Binding Affinity : Research indicates that this compound may bind to various receptors involved in cellular signaling pathways, potentially modulating responses related to inflammation and cancer progression .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, particularly against Gram-negative bacteria. This activity may be linked to the disruption of bacterial cell wall synthesis or interference with metabolic processes within the bacteria .
Enzyme Inhibition Studies
A study focusing on small molecule inhibitors of ACC demonstrated that similar compounds could effectively reduce triglyceride synthesis in hepatic cells with EC50 values ranging from 1.6 to 5.7 µM . While specific data for this compound is limited, its structural analogs have shown promising results in modulating lipid metabolism.
Antimicrobial Activity
Recent investigations into the antibacterial properties of related compounds reveal that they can significantly inhibit the growth of various pathogens. For instance, compounds tested against Escherichia coli and Staphylococcus aureus demonstrated varying degrees of effectiveness, suggesting a potential role for this compound in developing new antibiotics .
Comparative Analysis
The following table summarizes key findings related to the biological activities of N-{1-[ (1-methyl - 1H - pyrazol - 4 - yl )sulfonyl]azetidin - 3 - yl}pyridazin - 3 - amine compared to similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-{1-[ (1-methyl - 1H - pyrazol - 4 - yl )sulfonyl]azetidin - 3 - yl}pyridazin - 3 - amine | Enzyme inhibition | ACC inhibition |
| CP-610431 | Reduces triglyceride synthesis | ACC inhibition |
| Metronidazole | Antimicrobial | Disrupts DNA synthesis |
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine to achieve high yields and purity?
- Methodological Answer : Synthesis optimization requires precise control of:
- Reaction conditions : Temperature (e.g., 35°C for 48 hours in DMSO), solvent polarity, and catalyst selection (e.g., cesium carbonate for deprotonation, copper(I) bromide for coupling reactions) .
- Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) and acid-base partitioning to isolate the amine product .
- Substrate stoichiometry : Excess cyclopropanamine or pyridazine derivatives improve coupling efficiency .
Q. Which spectroscopic and chromatographic methods are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (400–600 MHz) confirm regiochemistry of the azetidine and pyridazine moieties, with δ ~8.8 ppm (pyridazine protons) and δ ~3.5–4.0 ppm (azetidine CH) .
- Mass Spectrometry (HRMS-ESI) : Exact mass analysis (e.g., m/z 215 [M+H]) validates molecular formula .
- Infrared Spectroscopy : Peaks at ~3298 cm (N-H stretch) and ~1150 cm (sulfonyl S=O) confirm functional groups .
- HPLC-PDA : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Q. How does the presence of the azetidine ring influence the compound’s physicochemical properties compared to similar amine derivatives?
- Methodological Answer : The azetidine ring:
- Enhances rigidity , reducing conformational flexibility vs. piperidine or pyrrolidine analogs, as shown by X-ray crystallography .
- Modifies solubility : Lower logP (predicted ~1.8) compared to bulkier N-alkylated pyrazoles due to polar sulfonyl groups .
- Impacts pKa : The sulfonyl group lowers the basicity of the azetidine nitrogen (pKa ~6.5 vs. ~9.0 for non-sulfonated analogs) .
Advanced Research Questions
Q. What strategies can be employed to analyze structure-activity relationships (SAR) for this compound’s kinase inhibition potential?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR). Key residues (e.g., Lys882 in JAK2) may form hydrogen bonds with the pyridazine N-atom .
- Substituent variation : Synthesize analogs with methyl/fluoro groups on the pyrazole ring to assess steric/electronic effects on IC values .
- Kinase profiling : Broad-panel enzymatic assays (e.g., Eurofins KinaseProfiler) quantify selectivity across 100+ kinases .
Q. How can conflicting data regarding the compound’s in vitro efficacy across different cell lines be systematically addressed?
- Methodological Answer :
- Control variables : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize batch variability .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify off-target effects (e.g., ROS generation in A549 vs. HCT116 cells) .
- Metabolic stability assays : Compare hepatic clearance rates (e.g., human/mouse microsomes) to rule out species-specific metabolism disparities .
Q. What computational approaches are recommended to predict binding affinities with biological targets such as protein kinases?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., GROMACS) over 100 ns to assess stability of hydrogen bonds with catalytic lysine residues .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for pyridazine/pyrazole substitutions to rank analog potency .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors at 2.5 Å spacing) using Schrödinger Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
